molecular formula C10H8ClN3O B13304230 1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one

Cat. No.: B13304230
M. Wt: 221.64 g/mol
InChI Key: HQSNXTHYBGYKOW-UHFFFAOYSA-N
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Description

1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is a heterocyclic compound that contains both pyrazole and pyridine rings. These types of compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one typically involves the formation of the pyrazole and pyridine rings followed by their coupling. One common method involves the reaction of 4-chloro-1H-pyrazole with 3-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is typically carried out in the presence of a base such as potassium carbonate and a palladium catalyst like Pd(PPh3)4 in a solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-3-(4-pyridyl)-2-propen-1-one
  • 1-(4-Chlorophenyl)-3-(3-pyridyl)-2-propen-1-one
  • 1-(4-Chlorophenyl)-3-(2-pyridyl)-2-propen-1-one

Uniqueness

1-[2-(4-Chloro-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties. The chloro group on the pyrazole ring also provides a site for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially diverse activities.

Properties

Molecular Formula

C10H8ClN3O

Molecular Weight

221.64 g/mol

IUPAC Name

1-[2-(4-chloropyrazol-1-yl)pyridin-3-yl]ethanone

InChI

InChI=1S/C10H8ClN3O/c1-7(15)9-3-2-4-12-10(9)14-6-8(11)5-13-14/h2-6H,1H3

InChI Key

HQSNXTHYBGYKOW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(N=CC=C1)N2C=C(C=N2)Cl

Origin of Product

United States

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